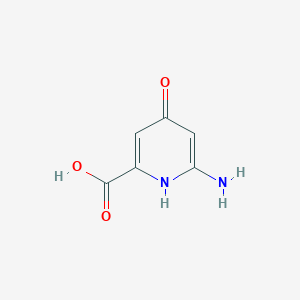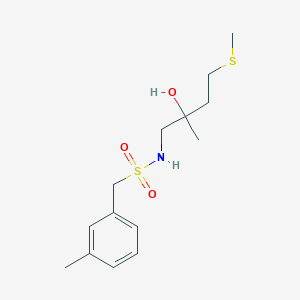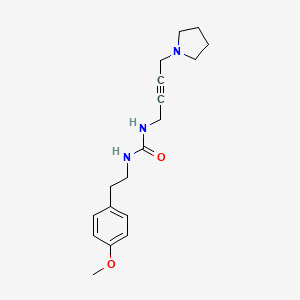
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenethyl group, a pyrrolidinyl group, and a butynyl group connected through a urea linkage. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methoxyphenethyl Intermediate: This step involves the reaction of 4-methoxyphenethylamine with an appropriate acylating agent to form the corresponding amide.
Introduction of the Butynyl Group: The amide intermediate is then subjected to a coupling reaction with a butynyl halide under basic conditions to introduce the butynyl group.
Formation of the Pyrrolidinyl Intermediate: The butynyl intermediate is reacted with pyrrolidine in the presence of a suitable catalyst to form the pyrrolidinyl derivative.
Urea Formation: Finally, the pyrrolidinyl derivative is treated with an isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反应分析
Types of Reactions
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The butynyl group can be reduced to a butenyl or butyl group under hydrogenation conditions.
Substitution: The pyrrolidinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 1-(4-Hydroxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea.
Reduction: Formation of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-en-1-yl)urea or 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)butyl)urea.
Substitution: Formation of various substituted urea derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is not fully understood, but it is believed to interact with specific molecular targets and pathways. The methoxyphenethyl group may facilitate binding to certain receptors or enzymes, while the pyrrolidinyl and butynyl groups may modulate the compound’s overall activity and selectivity. Further research is needed to elucidate the precise molecular mechanisms involved.
相似化合物的比较
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be compared with other similar compounds, such as:
1-(4-Methoxyphenethyl)-3-(4-(pyrrolidin-1-yl)butyl)urea: Lacks the triple bond, which may affect its reactivity and biological activity.
1-(4-Hydroxyphenethyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical and biological properties.
1-(4-Methoxyphenethyl)-3-(4-(piperidin-1-yl)but-2-yn-1-yl)urea: Contains a piperidinyl group instead of a pyrrolidinyl group, which may influence its binding affinity and selectivity.
属性
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-17-8-6-16(7-9-17)10-12-20-18(22)19-11-2-3-13-21-14-4-5-15-21/h6-9H,4-5,10-15H2,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCJMTXGARBYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC#CCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

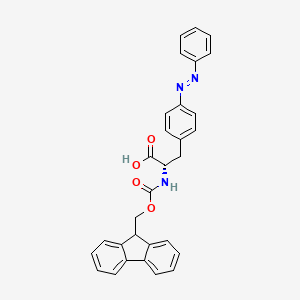
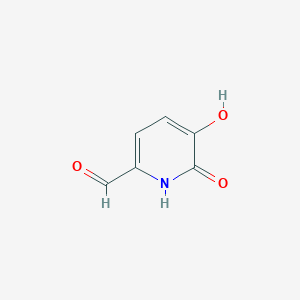
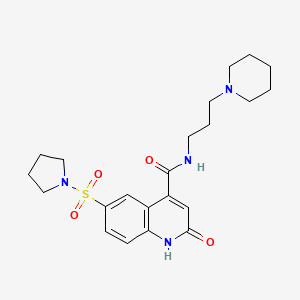
![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-methylbutanoate](/img/structure/B2798394.png)
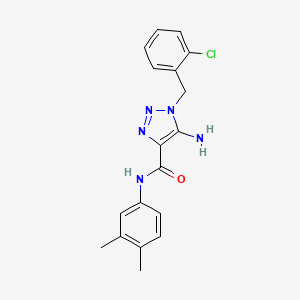
![2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2798399.png)
![N-(4-ethylphenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2798400.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclohexyl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2798401.png)

![1-[4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2798404.png)
![2-cyano-N-(2,4-difluorophenyl)-3-(7-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2798405.png)
